molecular formula C19H20O B6346565 (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1354942-38-3

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6346565
CAS No.: 1354942-38-3
M. Wt: 264.4 g/mol
InChI Key: NJBJWANKJRVNPW-ZRDIBKRKSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two substituted phenyl groups, one with dimethyl substitutions and the other with an ethyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylbenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system, resulting in the formation of the corresponding alcohol or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has various applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(4-Methylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is unique due to the specific substitution pattern on its phenyl rings. The presence of both dimethyl and ethyl groups provides distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-4-16-6-8-17(9-7-16)10-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBJWANKJRVNPW-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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